![molecular formula C13H12ClNO3S B2750955 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-30-0](/img/structure/B2750955.png)
3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” is a versatile material used in scientific research. It has a molecular formula of C13H12ClNO3S and a molecular weight of 297.76 . It is suitable for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” consists of a pyridinone ring substituted with a 3-chlorophenylsulfonyl group and two methyl groups . The presence of the sulfonyl group may contribute to the compound’s reactivity and potential applications .Physical And Chemical Properties Analysis
The compound “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” has a molecular formula of C13H12ClNO3S and a molecular weight of 297.76 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
1. Pharmacology: Antiviral Activity
Summary of Application
This compound has been investigated for its potential as an antiviral agent. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Methods of Application
Experimental procedures typically involve the synthesis of the compound followed by in vitro assays to determine its efficacy against specific viral strains. The inhibitory activity is quantified using IC50 values, which measure the concentration required to inhibit viral activity by 50%.
Results
Indole derivatives have demonstrated antiviral activity with IC50 values in the micromolar range, indicating a moderate level of potency. The selectivity index (SI) value, which compares toxicity to efficacy, has been reported as high as 17.1 for certain compounds against CoxB3 virus .
2. Pharmacology: Anti-inflammatory Activity
Summary of Application
The anti-inflammatory properties of indole derivatives, which are structurally related to “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone”, have been explored. These compounds have been tested against models of inflammation such as carrageenan-induced edema in albino rats .
Methods of Application
The methods include administering the compound to animal models and measuring the extent of edema reduction. The effectiveness is often compared to standard anti-inflammatory drugs.
Results
Some indole derivatives have shown significant anti-inflammatory effects, comparable to those of established medications. The most effective compounds in this series have been identified and characterized for their potency .
7. Organic Chemistry: Synthesis of Chalcone and Pyrazoline Derivatives
Summary of Application
This compound is used in the synthesis of chalcone and pyrazoline derivatives, which have potential as antibacterial agents .
Methods of Application
The synthesis involves a solvent-free condition at room temperature, starting from benzophenones and aldehydes, leading to high-purity products without the need for chromatography purification .
Results
The synthesized chalcone sulfonamide derivatives exhibit in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
8. Pharmacology: Antimicrobial and Antioxidant Activity
Summary of Application
Derivatives of this compound have been explored for their antimicrobial and antioxidant activities, which are crucial in the development of new therapeutic agents .
Methods of Application
The derivatives are tested against a variety of microbial strains and oxidative stress models to evaluate their efficacy .
Results
The results have shown that certain derivatives possess significant antimicrobial and antioxidant properties, which could be beneficial in treating infections and oxidative stress-related conditions .
9. Bioorganic Chemistry: Antiviral Activity of Thiadiazole Derivatives
Summary of Application
Thiadiazole derivatives synthesized from this compound have been studied for their antiviral activities, particularly against tobacco mosaic virus .
Methods of Application
The synthesis of these derivatives involves multiple steps, including esterification, hydrazination, salt formation, and cyclization .
Results
Compounds synthesized from this process have shown anti-tobacco mosaic virus activity, indicating potential agricultural applications .
These applications highlight the versatility of “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” in various scientific fields, from drug development to agriculture. The compound’s ability to serve as a precursor for a wide range of derivatives with diverse biological activities makes it a valuable asset in research and industry. The detailed methods and results provide a deeper understanding of its potential uses and the outcomes that can be achieved through its application.
10. Organic Synthesis: Catalyst in Chromatography-Free Reactions
Summary of Application
This compound has been utilized as a catalyst in the chromatography-free synthesis of bis(indolyl)methanes, which are important in various biological activities .
Methods of Application
The process involves using sulfonic acid and sulfonyl hydrazine-functionalized ionic liquids as catalysts and scavengers, respectively, which allows for the purification of products without column chromatography .
.
11. Pharmacology: Antimicrobial Agent Development
Summary of Application
Newly designed sulfonamide-based indole derivatives, which include the core structure of the compound , have been synthesized and shown promising antimicrobial activity .
Methods of Application
The derivatives were synthesized using 1H-indole-2 carboxylic acid as a starting material and screened for anti-microbial activity against various bacterial strains .
Results
The compounds exhibited activity against Staphylococcus aureus and Klebsiella pneumonia, indicating their potential as antimicrobial agents .
12. Chemistry: Synthesis of Antibacterial Agents
Summary of Application
The compound has been used in the synthesis of novel chalcone and pyrazoline sulfonamide derivatives, which have potential as antibacterial agents .
Methods of Application
The synthesis involves solvent-free conditions at room temperature, leading to high-purity products without the need for chromatography purification .
Zukünftige Richtungen
While specific future directions for “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” are not mentioned in the retrieved data, compounds with similar structures are being studied for their potential as antiviral and antifungal agents . This suggests that “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” could also be explored for similar applications.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-6-9(2)15-13(16)12(8)19(17,18)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMAZJJEXHOQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

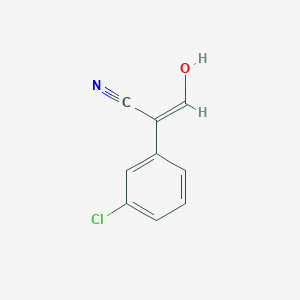
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
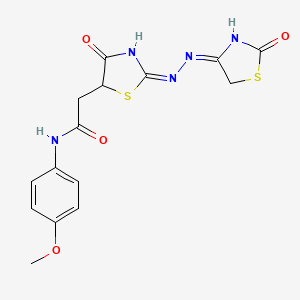
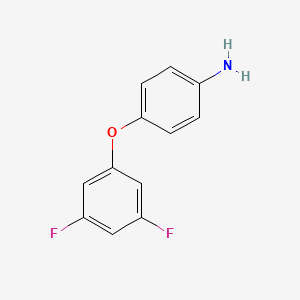
![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)
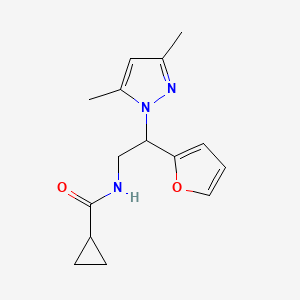
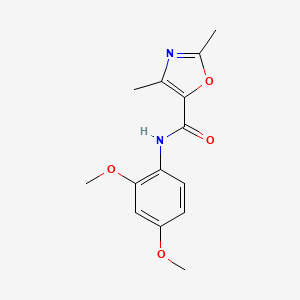
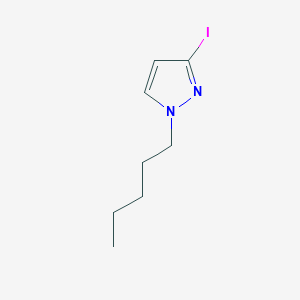
![(2-Benzoylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2750893.png)
![1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2750894.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)